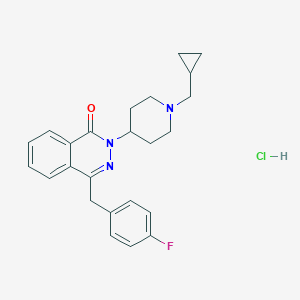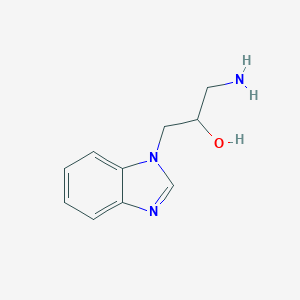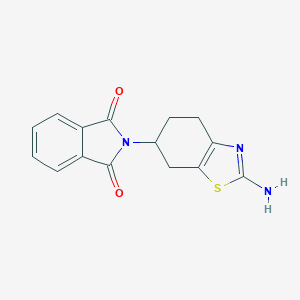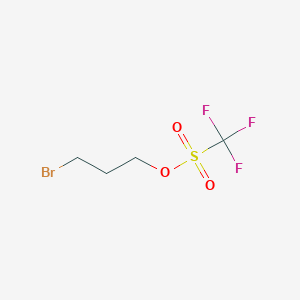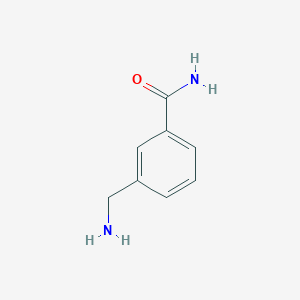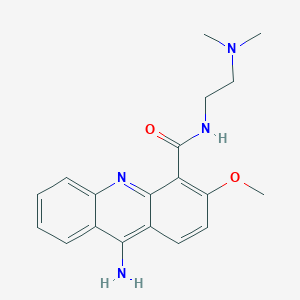
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as DMAPT and has been studied extensively for its anti-cancer properties.
Mecanismo De Acción
DMAPT inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate this transcription factor. This results in the downregulation of NF-κB target genes, including those involved in cell survival and proliferation. The induction of apoptosis in cancer cells is thought to be the result of the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.
Efectos Bioquímicos Y Fisiológicos
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activity of NF-κB, which is involved in the regulation of inflammation. DMAPT has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and enter cells. It is also stable and can be easily synthesized in large quantities. However, DMAPT has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of NF-κB activity. This could lead to the development of more effective anti-cancer therapies. Another area of research is the investigation of the potential use of DMAPT in combination with other anti-cancer drugs. Finally, there is interest in the development of new formulations of DMAPT that improve its solubility and reduce its toxicity.
Métodos De Síntesis
The synthesis of DMAPT involves the reaction of 3-methoxy-4-acridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to yield the final product, DMAPT.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. Inhibition of NF-κB activity has been linked to the induction of apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
100113-21-1 |
|---|---|
Nombre del producto |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide |
Fórmula molecular |
C19H22N4O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24) |
Clave InChI |
QKHRSPSDCFQDNF-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC |
SMILES canónico |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC |
Otros números CAS |
100113-21-1 |
Sinónimos |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




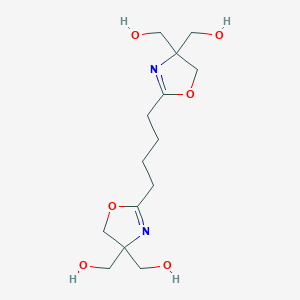
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
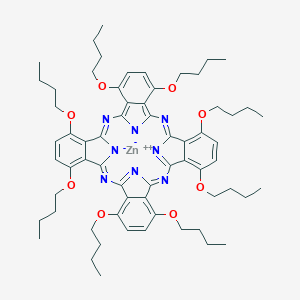
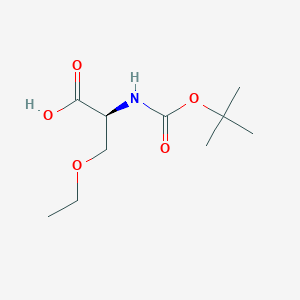
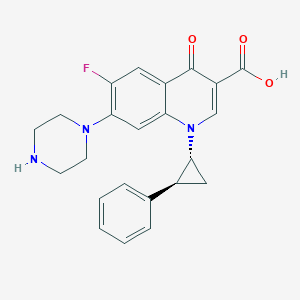
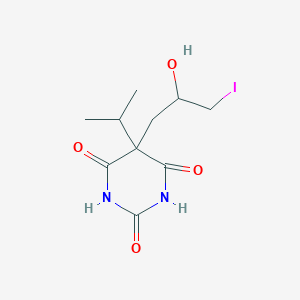
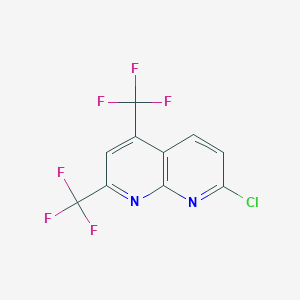
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
